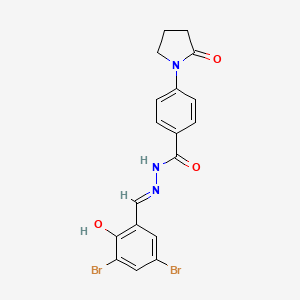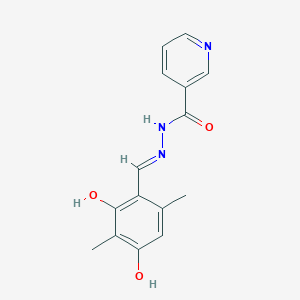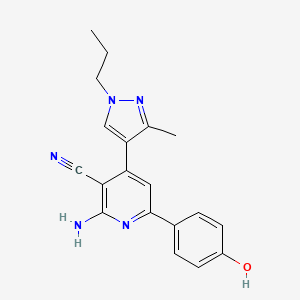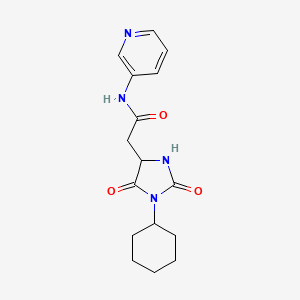![molecular formula C20H27N3OS B6128526 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B6128526.png)
2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine, also known as PTZM, is a chemical compound that has been used extensively in scientific research. It is a morpholine derivative that has been shown to have a variety of biological effects, including anti-inflammatory, analgesic, and anti-tumor properties. In
Wirkmechanismus
The exact mechanism of action of 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine is not fully understood, but it is believed to act on various biological pathways. 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also appears to affect the release of neurotransmitters, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of pain and inflammation. 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine has also been shown to affect the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine has been shown to have anti-tumor properties, which may be due to its ability to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine in lab experiments is its versatility. It has been shown to have a variety of biological effects, making it a useful tool for studying various biological processes. Additionally, 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine is relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also limitations to using 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine in lab experiments. For example, its mechanism of action is not fully understood, which may limit its usefulness in certain types of studies. Additionally, 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine has not been extensively studied in humans, which may limit its potential for clinical use.
Zukünftige Richtungen
There are several future directions for research on 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine. One area of interest is its potential use as a therapeutic agent for the treatment of pain and inflammation. Additionally, 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine's anti-tumor properties make it a promising candidate for cancer therapy. Further studies are needed to fully understand the mechanism of action of 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine and to determine its potential for clinical use. Additionally, studies in animal models may help to elucidate the effects of 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine on various biological processes.
Synthesemethoden
The synthesis of 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine involves the reaction of 2-(2-phenylethyl) morpholine with 2-(1-pyrrolidinyl)-1,3-thiazole-5-carbaldehyde in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and HPLC. The purity of the final product is critical for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine has been extensively used in scientific research as a tool for studying various biological processes. It has been shown to have anti-inflammatory and analgesic effects, making it a useful compound for studying pain and inflammation. 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine has also been used in cancer research, where it has been shown to have anti-tumor properties. Additionally, 2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine has been used in studies of the nervous system, where it has been shown to affect the release of neurotransmitters such as dopamine and serotonin.
Eigenschaften
IUPAC Name |
2-(2-phenylethyl)-4-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c1-2-6-17(7-3-1)8-9-18-15-22(12-13-24-18)16-19-14-21-20(25-19)23-10-4-5-11-23/h1-3,6-7,14,18H,4-5,8-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVINCDDNWHWNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(S2)CN3CCOC(C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]benzamide](/img/structure/B6128458.png)

![1-phenyl-4-{3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6128470.png)
![N-(1-cyclopropylethyl)-5-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6128476.png)
![1,4-dimethyl-6-{[2-(3-methylphenyl)-1-pyrrolidinyl]sulfonyl}-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B6128482.png)
![2-[(4-methoxyphenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6128489.png)
![N-[2-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6128505.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6128508.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6128521.png)


![N-cyclopropyl-N-[(5-methyl-2-thienyl)methyl]-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B6128548.png)
![N-{2-[(2,6-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6128553.png)